5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
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Overview
Description
This compound is also known as Rivaroxaban . It is a low molecular weight, orally administrable anticoagulant drug . The pharmaceutical directly inhibits the active form of serine protease Factor Xa (FXa) . Rivaroxaban can be used for the prevention and treatment of various thromboembolic diseases, in particular of deep vein thrombosis (DVT), pulmonary embolism (PE), myocardial infarct, angina pectoris, reocclusions and restenoses after angioplasty or aortocoronary bypass, cerebral stroke, transitory ischemic attacks, and peripheral arterial occlusive diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several heterocyclic rings . It contains a morpholine ring, an oxazolidine ring, and a thiophene ring . The exact structure can be found in the referenced patents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific form. For example, it has been reported that there are polymorphic and amorphous forms of this compound . These different forms may have different physical and chemical properties.Scientific Research Applications
Molecular Structure and Activity
The compound 5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide is a biologically active molecule with aromatic rings. Its activity is retained when one of these rings is replaced by an isosteric and/or isoelectronic aromatic ring, such as thiophene, an analog of benzidine and 4-aminobiphenyl. This structural versatility is a crucial aspect in the study of potential carcinogenicity of aromatic organic compounds (Ashby et al., 1978).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds similar to this compound, like (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and its methyl derivative, has been studied extensively. The configuration of the stereocenters significantly impacts their biological properties, leading to differences in pharmacological profiles. Such studies highlight the importance of stereochemistry in drug development, underscoring the potential of this compound in medicinal chemistry (Veinberg et al., 2015).
DNA Interaction and Medical Applications
Compounds with structural similarities to this compound, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding property is crucial in various medical applications, including chromosome and nuclear staining and the analysis of nuclear DNA content values in plant cell biology. The medical implications of these binding characteristics are profound, opening avenues for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Spectroscopic and Structural Properties
The compound and its analogs demonstrate interesting spectroscopic and structural properties due to their chemical interactions and reactions with various substances. Such properties are critical in understanding the compound's behavior in different environments and its potential applications in scientific research (Issac & Tierney, 1996).
Alzheimer's Disease Imaging
Analogous compounds, especially those containing benzothiazole, have been utilized as radioligands in PET amyloid imaging for Alzheimer's disease. These compounds help in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, contributing to early disease detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Rivaroxaban , is the active form of serine protease Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
Rivaroxaban acts as a direct inhibitor of FXa . By binding to FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, a key enzyme in the coagulation cascade. This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .
Biochemical Pathways
The inhibition of FXa by Rivaroxaban affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, Rivaroxaban disrupts the cascade and inhibits the formation of fibrin, a protein that forms the structure of blood clots .
Pharmacokinetics
As an orally administrable drug , it is likely to follow the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such drugs. The impact of these properties on the bioavailability of Rivaroxaban would need further investigation.
Result of Action
The molecular and cellular effects of Rivaroxaban’s action primarily involve the prevention of blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, Rivaroxaban prevents the formation of fibrin and, consequently, blood clots .
Safety and Hazards
Properties
IUPAC Name |
5-chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)17(25)21-9-13-18(26)23(19(27)29-13)12-3-1-11(2-4-12)22-7-8-28-10-16(22)24/h1-6,13,18,26H,7-10H2,(H,21,25)/t13-,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWNELFPGFWHH-FVRDMJKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C(C(OC3=O)CNC(=O)C4=CC=C(S4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C([C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858379 |
Source
|
Record name | 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161719-51-2 |
Source
|
Record name | 5-Chloro-N-({(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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